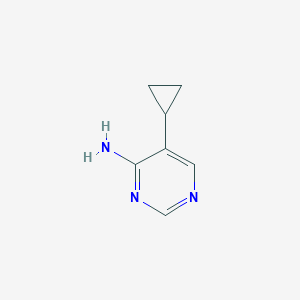

5-Cyclopropylpyrimidin-4-amine

Description

Overview of Pyrimidine (B1678525) Chemistry and its Significance as a Heterocyclic Scaffold

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. nih.govignited.inscispace.com This scaffold is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine (B56734), and cytosine, which are integral to the structure of DNA and RNA. ignited.inresearchgate.net Beyond their biological role, pyrimidines are considered "privileged scaffolds" in drug discovery. nih.gov Their ability to engage in various biological interactions has led to their incorporation into a wide array of approved drugs with activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govmdpi.com The pyrimidine ring's electron-deficient nature facilitates nucleophilic substitution, while electrophilic substitution can occur at the 5-position, allowing for extensive functionalization and the generation of diverse chemical libraries. mdpi.comwikipedia.org

The versatility of the pyrimidine core allows it to serve as a bioisostere for other aromatic systems, like the phenyl group, often leading to improved medicinal chemistry properties. mdpi.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial feature for binding to biological targets such as kinases. nih.gov The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with significant therapeutic potential. nih.gov

Importance of Cyclopropyl (B3062369) and Amine Functionalities in Pyrimidine Systems

The introduction of cyclopropyl and amine groups onto the pyrimidine scaffold significantly modulates its physicochemical and biological properties.

The cyclopropyl group , a three-membered carbocycle, is increasingly utilized in drug design. scientificupdate.comiris-biotech.de Its rigid, strained structure introduces conformational constraints, which can lock a molecule into its bioactive conformation and enhance binding affinity to its target. iris-biotech.deunl.pt This small ring system can also serve as a metabolically stable replacement for other groups, such as isopropyl or phenyl, potentially improving a drug candidate's pharmacokinetic profile. iris-biotech.de The unique electronic properties of the cyclopropyl group, arising from its enhanced p-character, can influence the reactivity and electronics of the pyrimidine ring. scientificupdate.comfiveable.me In medicinal chemistry, the incorporation of a cyclopropyl moiety has been shown to enhance potency, increase metabolic stability, and reduce off-target effects. scientificupdate.comacs.org

Contextualizing 5-Cyclopropylpyrimidin-4-amine within Contemporary Chemical Synthesis and Mechanistic Inquiry

This compound has become a valuable building block in contemporary chemical synthesis, particularly for creating libraries of compounds for screening against various biological targets. nih.govacs.org Its synthesis and reactions are of interest to researchers developing new synthetic methodologies. For instance, the synthesis of related aminopyrimidine derivatives has been achieved through methods like the reaction of 2,4-dichloropyrimidines with amines. mdpi.com

In the field of medicinal chemistry, this compound and its derivatives are being investigated for their potential as inhibitors of various kinases implicated in diseases such as cancer and neurodegeneration. nih.govacs.orgresearchgate.net The combination of the pyrimidine core, the cyclopropyl group at the 5-position, and the amine at the 4-position provides a unique scaffold for generating potent and selective inhibitors. nih.govacs.org For example, research has shown that modifications at the 5-position of the pyrimidine core can influence the selectivity of kinase inhibitors. nih.govacs.org

Mechanistic studies also benefit from compounds like this compound. The cyclopropyl group can be used as a mechanistic probe, as its ring-opening reactions can provide insights into reaction pathways. fiveable.me The study of reactions involving this compound, such as aminolysis, can help elucidate the factors that govern reaction outcomes, such as steric and electronic effects. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

5-cyclopropylpyrimidin-4-amine |

InChI |

InChI=1S/C7H9N3/c8-7-6(5-1-2-5)3-9-4-10-7/h3-5H,1-2H2,(H2,8,9,10) |

InChI Key |

XUWUZWSKCYPNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopropylpyrimidin 4 Amine and Its Precursors

Strategies for Constructing the Pyrimidine (B1678525) Core with Cyclopropyl (B3062369) Substitution

The formation of the central pyrimidine ring bearing a cyclopropyl group at the C5 position is the critical initial phase of the synthesis. This can be achieved either by building the ring from acyclic precursors that already contain the cyclopropyl moiety or by functionalizing a pre-existing pyrimidine ring.

The most classical and versatile method for constructing substituted pyrimidines is through the condensation of a three-carbon unit with a compound containing an amidine moiety. scispace.com To achieve 5-cyclopropyl substitution, the three-carbon component must incorporate the cyclopropyl group.

One established strategy involves the reaction of β-dicarbonyl compounds or their equivalents with amidines. For the target molecule, a precursor such as 2-cyclopropyl-1,3-dicarbonyl compound would be required. A more direct and efficient method involves the condensation of β-chlorovinyl aldehydes with guanidines. researchgate.net This approach is noted for its operational simplicity and use of inexpensive reagents. researchgate.net The Vilsmeier-Haack reaction can be used to generate the necessary β-chlorovinyl aldehyde precursors from ketones. researchgate.net

Another powerful method is the DBU-mediated cyclization of 2-acyl-1-cyanocyclopropanecarboxylates with amidines, which provides a practical route to a diverse range of polysubstituted pyrimidines from readily available starting materials. acs.org Furthermore, multi-component reactions, such as a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), offer a single-step synthesis for 4,5-disubstituted pyrimidines. scispace.comrsc.org

Table 1: Selected Cyclization Strategies for Substituted Pyrimidines

| Method | Key Precursors | Reagents/Conditions | Outcome | Reference |

| Principal Synthesis | Three-carbon compound (e.g., ethyl acetoacetate) + Amidine compound (e.g., Acetamidine) | Sodium ethoxide or Sodium hydroxide | Substituted Pyrimidine (e.g., 4-hydroxy-2,6-dimethylpyrimidine) | scispace.com |

| Vilsmeier-Haack/Condensation | Ketones, Guanidines | Vilsmeier-Haack reaction followed by condensation | Functionalized 2-aminopyrimidines | researchgate.net |

| DBU-Mediated Cyclization | 2-acyl-1-cyanocyclopropanecarboxylates, Amidines | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Polysubstituted pyrimidines | acs.org |

| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ catalyst | 4,5-disubstituted pyrimidines | scispace.comrsc.org |

Nucleophilic Aromatic Substitution Routes for Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, typically used to introduce heteroatomic nucleophiles onto the electron-deficient ring. beilstein-journals.org Positions C2, C4, and C6 of the pyrimidine ring are activated towards nucleophilic attack, especially when a leaving group such as a halogen is present. The reactivity of these positions is influenced by other substituents on the ring; for instance, the C4 position is generally more reactive than the C2 position in 2,4-dichloropyrimidines. wuxiapptec.comgoogle.com

However, SNAr is not a typical method for creating C-C bonds with alkyl or cyclopropyl groups directly. Such transformations usually necessitate metal-catalyzed cross-coupling reactions. nih.gov For instance, a Suzuki-Miyaura coupling using cyclopropylboronic acid and a palladium catalyst would be a more viable strategy to install a cyclopropyl group onto a pyrimidine ring pre-functionalized with a halogen.

While not used for direct cyclopropyl installation at C5, SNAr is critical for preparing synthetic intermediates. A common strategy involves synthesizing a pyrimidine with leaving groups (e.g., chlorine) at the C4 and/or C6 positions. These groups can then be selectively displaced by other functionalities, including the ultimate amino group. mdpi.com

Installation of the Amino Group at the 4-Position

The introduction of an amino group at the C4 position is a frequent and crucial transformation in pyrimidine synthesis. The most common method involves the nucleophilic displacement of a suitable leaving group, typically a halogen, from the C4 position.

Starting with a precursor like 4-chloropyrimidine, amination can be readily achieved by reaction with ammonia (B1221849) (aq NH₃) or other amine sources. nih.govoup.com This reaction leverages the high electrophilicity of the C4 position. For example, the synthesis of various aminopyrimidine derivatives often proceeds via a 4-chloro intermediate which is then subjected to amination. acs.org

Alternative methods have been developed, particularly in the context of nucleoside chemistry. One such approach involves the activation of the C4 amide carbonyl group in uridine (B1682114) or thymidine (B127349) derivatives using reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govresearchgate.net This forms a highly reactive intermediate that readily reacts with amines. nih.govresearchgate.net Another method converts uridines into quaternary ammonium intermediates with p-toluenesulfonyl chloride (TsCl) and a tertiary amine, which are then aminated with aqueous ammonia. nih.govoup.com

Table 2: Methods for C4-Amination of Pyrimidines

| Precursor Type | Reagents | Product | Key Feature | Reference(s) |

| 4-Chloropyrimidine | Aqueous Ammonia (NH₃) | 4-Aminopyrimidine | Direct displacement of a halogen leaving group. | nih.gov, oup.com |

| Pyrimidine-4-one (Uridine derivative) | BOP, DBU, then an amine | C4-substituted aminopyrimidine | In situ activation of the amide carbonyl. | nih.gov, researchgate.net |

| Pyrimidine-4-one (Uridine derivative) | p-Toluenesulfonyl chloride (TsCl), tertiary amine, then NH₃ | 4-Aminopyrimidine (Cytidine derivative) | Formation of a quaternary ammonium intermediate. | nih.gov, oup.com |

Targeted Synthesis of 5-Cyclopropylpyrimidin-4-amine

The specific synthesis of the title compound builds upon the general principles outlined above, combining them into a coherent synthetic sequence.

A general and logical pathway to synthesize 5-substituted 4-aminopyrimidines, such as this compound, involves a two-stage process:

Construction of a 5-substituted-4-chloropyrimidine core: This intermediate is synthesized via a cyclization reaction where one of the starting materials contains the desired C5-substituent (the cyclopropyl group). For instance, condensing a cyclopropyl-containing three-carbon unit with an amidine can yield a pyrimidine ring that is subsequently chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃).

Amination of the C4-position: The 4-chloro group of the intermediate is then displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia.

This sequential approach allows for modularity and is widely applicable to a range of 5-substituted aminopyrimidines. Research has demonstrated the synthesis of various 5-substituted 2-aminopyrimidines by reacting β-chlorovinyl aldehydes with guanidine (B92328), showcasing the feasibility of building the substituted ring in one step before any final functionalization. researchgate.net

An alternative and elegant strategy involves incorporating the cyclopropyl group into the amidine precursor itself. The use of substituted amidines to construct 2-substituted pyrimidines is an effective method. nih.gov For example, cyclopropylamidine can be reacted with a suitable three-carbon synthon to build the pyrimidine ring, directly installing the cyclopropyl group at the C2-position. nih.govsioc-journal.cn

To synthesize the C5-substituted target, a different precursor is needed. A plausible route involves the reaction of cyclopropylcarbamidine (cyclopropylguanidine) with a three-carbon electrophile that directs the formation of the 4-amino-5-cyclopropyl pattern. However, a more common literature approach for related structures involves starting with a pre-formed cyclopropyl-substituted building block. For instance, the synthesis of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one starts from 2-(2,6-difluorophenyl)acetonitrile, which is used to build the cyclopropyl group first, followed by cyclization with thiourea (B124793) to form the pyrimidine ring. researchgate.net This highlights the principle of constructing complex substituents before the core heterocycle formation.

A synthetic route for N-(substituted phenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamides utilized cyclopropylamidine hydrochloride, which was condensed with ethyl 2-(ethoxymethylene)-3-oxobutanoate to form the 2-cyclopropylpyrimidine (B1313821) core. sioc-journal.cn While this places the cyclopropyl group at C2, it validates the use of cyclopropylamidine as a robust precursor in pyrimidine synthesis. A direct synthesis of this compound would likely involve the condensation of a suitable amidine (like formamidine (B1211174) or guanidine) with a cyclopropyl-containing C3 synthon, such as 2-cyclopropyl-3-alkoxyacrylonitrile.

Compound Index

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its precursors relies heavily on effective purification and isolation techniques to remove impurities, unreacted starting materials, and by-products. The choice of method is dictated by the physicochemical properties of the target compound and its impurities, including polarity, solubility, and crystallinity. Common strategies employed in the purification of aminopyrimidines and related heterocyclic compounds include extraction, crystallization, and various forms of chromatography.

Extraction and Work-up Procedures

Following the synthesis, an initial work-up is typically performed to separate the crude product from the reaction mixture. This often involves liquid-liquid extraction. For instance, in the synthesis of related pyrimidine derivatives, the reaction mixture is often diluted with water or an aqueous solution and then extracted with an appropriate organic solvent like chloroform, ethyl acetate, or dichloromethane (B109758). google.comnih.gov The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the crude product. nih.govgoogle.com In some cases, neutralization with a base like potassium carbonate is necessary before extraction. google.com

A detailed purification process for a related compound, 4,6-dichloro-2-(thiopropyl)-5-aminopyrimidine, involves hydrolyzing the reaction liquid, followed by extraction with an organic solvent. The collected organic phase is then concentrated to obtain a crude product, which undergoes further purification. google.com

Crystallization

Crystallization is a powerful technique for purifying solid compounds, often yielding high-purity material. The selection of an appropriate solvent system is critical for successful recrystallization. For aminopyrimidine derivatives, various solvents have been proven effective. A patent for substituted aminopyrimidines describes the use of nitromethane (B149229) for recrystallization, resulting in the isolation of pure compounds. google.com In another instance, the hydrochloride salt of a product was formed and subsequently recrystallized. google.com The final products of syntheses involving pyrimidine moieties are frequently described as solids (e.g., white or pale yellow solid), which implies that precipitation or crystallization was the final step in achieving the desired purity. nih.govacs.orgacs.org

A multi-step purification method for an intermediate highlights a process of forming an acid salt, crystallizing it, and then neutralizing it to obtain the final purified free base with a purity exceeding 99.5%. google.com

Chromatographic Methods

Chromatography is a cornerstone of purification in modern organic synthesis, allowing for the separation of closely related compounds.

Column Chromatography: Gravity or flash column chromatography is widely used for the purification of pyrimidine derivatives. The choice of stationary phase (the solid adsorbent) and mobile phase (the eluting solvent) is crucial for effective separation.

Silica (B1680970) Gel Chromatography: Silica gel is the most common stationary phase. Various solvent systems are used to elute the compounds based on their polarity. For example, a gradient of 50% to 100% ethyl acetate in hexane (B92381) has been used to purify pyrimidine-2,4-diamines. nih.gov In other syntheses, solvent systems such as chloroform/methanol (B129727) mixtures or dichloromethane containing a small percentage of ethyl acetate have been employed. google.comgoogle.com A system of dichloromethane and methanol-ammonia was used to purify a complex amide derivative. chemrxiv.org

Alumina (B75360) Chromatography: Neutral aluminum oxide (Al₂O₃) can also be used as the stationary phase, particularly for compounds that may be sensitive to the acidic nature of silica gel. A flash chromatography method using a gradient of 0–5% methanol in dichloromethane over neutral alumina has been reported for the purification of a complex pyrido[2,3-d]pyrimidine (B1209978) derivative. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating difficult mixtures, preparative HPLC is often the method of choice. While specific preparative HPLC conditions for this compound are not detailed in the reviewed literature, analytical HPLC is frequently used to assess the purity of the final compounds, often showing purities greater than 95%. nih.gov The use of analytical methods like LC/MS/MS for related compounds suggests that reversed-phase chromatography is a suitable technique. smolecule.com

The following tables summarize the purification techniques found in the literature for compounds structurally related to this compound.

Table 1: Examples of Chromatographic Purification Methods for Pyrimidine Derivatives

| Compound Type | Stationary Phase | Mobile Phase / Eluent | Reference |

|---|---|---|---|

| 2-Cyclopropyl-4,6-di-methylthio-5-(2-imidazolin-2-yl)-aminopyrimidine | Silica Gel | Chloroform / Methanol (40:5) | google.com |

| 6-Phenyl-5-{[(2-methoxyphenethyl)amino]methyl}pyrimidine-2,4-diamine | Silica Gel | Gradient of 50% to 100% Ethyl Acetate / Hexane | nih.gov |

| (RS)-2-(2-(1-methyl cyclopropyl) pyrimidine-5-yl)-3 Methylbutanoic acid-3-phenoxy benzyl (B1604629) ester | Silica Gel | Methylene Dichloride with 2% Ethyl Acetate | google.com |

| 7-amino-3-(4-aminobenzyl)-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | Neutral Al₂O₃ | 0–5% Methanol in Dichloromethane | nih.gov |

Table 2: Examples of Crystallization Solvents for Pyrimidine Derivatives

| Compound Type | Solvent | Reference |

|---|---|---|

| 2-cyclopropyl-4,6-dichloro-5-(1-acetyl-2-imidazolin-2-yl)-amino-pyrimidine | Nitromethane | google.com |

Chemical Reactivity and Derivatization of 5 Cyclopropylpyrimidin 4 Amine

Transformations Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient and can participate in various transformations, particularly nucleophilic substitution reactions, especially when activated with leaving groups. While the amino group at the C4-position is a poor leaving group, related pyrimidine derivatives, such as chloropyrimidines, are highly reactive electrophiles. For instance, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives often proceeds via sequential nucleophilic substitution on 2,4-dichloropyrimidine. nih.gov The first substitution with an aliphatic amine typically occurs readily at room or lower temperatures, while the subsequent substitution requires more forcing conditions like elevated temperatures. nih.gov

Furthermore, the pyrimidine nucleus can undergo more complex ring transformations under specific conditions. wur.nl These reactions can be categorized as follows:

Degenerate Ring Transformations : These are ring interconversions where the resulting heterocyclic ring is of the same type as the starting material. For example, N-methylpyrimidinium iodide can react with benzamidine (B55565) in a basic medium to yield 2-phenylpyrimidine. wur.nl

Ring Contractions : Under the influence of strong nucleophiles or upon activation (e.g., as N-oxides), the pyrimidine ring can contract to form five-membered heterocycles. For example, certain pyrimidine 1-oxides can rearrange to 5-aminoisoxazole derivatives in liquid ammonia (B1221849). wur.nlclockss.org The conditions for these transformations can range from mild to drastic depending on the nucleophile's strength. wur.nl

In the context of 5-cyclopropylpyrimidin-4-amine, derivatization often starts from a more reactive pyrimidine precursor, such as 4,6-dichloro-5-cyclopropylpyrimidine, which serves as a versatile intermediate for introducing various substituents at the chloro-positions through nucleophilic aromatic substitution. evitachem.comvulcanchem.com

Reactions of the Amine Moiety

The exocyclic amino group at the C4-position is a key site for derivatization, primarily through reactions that target its nucleophilicity.

The primary amine of this compound can be readily functionalized through N-alkylation and N-acylation.

N-Alkylation is the introduction of an alkyl group onto the nitrogen atom. While direct alkylation of amines with alkyl halides can be complicated by polyalkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, several modern catalytic methods allow for selective N-alkylation. masterorganicchemistry.comlibretexts.org These "hydrogen borrowing" or "acceptorless dehydrogenation" methods utilize alcohols as alkylating agents with metal catalysts. rsc.orgresearchgate.net For example, ruthenium and copper-based catalysts can effectively mediate the N-alkylation of primary amines with primary alcohols to yield secondary amines selectively. rsc.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, formation of an imine with the amine, and subsequent reduction of the imine. d-nb.info

N-Acylation involves the reaction of the amine with an acylating agent like an acid chloride or anhydride (B1165640) to form an amide. This reaction is generally high-yielding and is a fundamental transformation for protecting the amino group or introducing new functional moieties. mdpi.com Green chemistry approaches have been developed for N-acylation using benzotriazole (B28993) chemistry in water, which allows for the efficient synthesis of various amides under mild conditions. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions for Primary Amines

| Reaction Type | Reagents & Conditions | Product Type | Key Advantages of Modern Methods |

|---|---|---|---|

| N-Alkylation | Primary Alcohol, Ru or Cu Catalyst, Heat | Secondary Amine | High atom economy, avoids halide waste, uses readily available alcohols. rsc.orgresearchgate.net |

| N-Acylation | Carboxylic Acid, Benzotriazole Derivatives, Water, Room Temp or Microwave | Amide | Environmentally friendly solvent (water), mild conditions, high yields. mdpi.com |

Directly substituting the amino group in this compound via nucleophilic substitution is challenging because the amide anion (NH₂⁻) is a very poor leaving group. libretexts.org Unlike alcohols, which can be protonated to form a good water leaving group, amines require significant modification to enhance their leaving group ability.

For aromatic amines, the most effective method for substitution is via the Sandmeyer reaction . mnstate.edu This two-step process involves:

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt (Ar-N₂⁺). The resulting dinitrogen molecule (N₂) is an exceptionally stable leaving group. libretexts.orgmnstate.edu

Nucleophilic Substitution : The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) or other nucleophiles (e.g., H₂O, H₃PO₂) to replace the diazonium group with a variety of substituents. mnstate.edu

While this is a powerful method for aryl amines, its applicability to heteroaromatic amines like this compound depends on the stability of the corresponding pyrimidinyl diazonium salt.

Another strategy involves substitution reactions on the pyrimidine ring where an amine acts as the nucleophile. In the synthesis of related compounds, aminolysis—the displacement of a leaving group by an amine—is a common reaction. For example, the reaction of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines leads to the displacement of the nitroamino group, forming new isocytosine (B10225) derivatives. researchgate.net This highlights the nucleophilic character of amines in reactions with activated pyrimidine systems.

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique reactivity. rsc.org Its C-C bonds have a higher p-character than typical alkanes, allowing the group to interact with adjacent π-systems and participate in reactions that relieve this strain. wiley.com

The cyclopropane (B1198618) ring is generally stable but can be activated to undergo ring-opening reactions, particularly when substituted with both an electron-donating (D) and an electron-accepting (A) group. thieme-connect.com These "D-A cyclopropanes" are susceptible to nucleophilic attack, which initiates ring cleavage to form 1,3-difunctionalized open-chain compounds. thieme-connect.comresearchgate.net

For example, cyclopropanes bearing electron-withdrawing groups like esters or ketones can react with N-nucleophiles such as amines, leading to the opening of the three-membered ring. rsc.orgthieme-connect.com The regioselectivity of the attack can be influenced by steric and electronic factors. While the cyclopropyl group in this compound is not a classical D-A cyclopropane, the pyrimidine ring acts as an electron-withdrawing substituent. Under harsh conditions or through specific enzymatic or chemical activation (e.g., formation of a cyclopropyliminium ion), the ring could potentially be opened by a nucleophile. rsc.orgunl.pt

Despite its inherent strain, the cyclopropyl group often remains intact during many chemical transformations performed on other parts of the molecule. This stability is crucial as the cyclopropyl moiety is often intentionally incorporated into drug molecules to enhance metabolic stability and modulate molecular conformation for better target binding. rsc.org

Numerous synthetic procedures involving cyclopropyl-substituted pyrimidines demonstrate the robustness of this group. For instance, in the synthesis of a pyrimidinyl trans-cyclopropane carboxylic acid, a cyclopropane ring is formed on a vinylpyrimidine substrate via a nitrogen ylide, and this ring is retained through subsequent reaction steps. acs.org Similarly, in the aminolysis reactions of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, the extensive modifications to the pyrimidine ring occur without affecting the integrity of the adjacent cyclopropyl group. researchgate.net Even enzymatic oxidations have been shown to occur on or adjacent to a cyclopropane ring without causing it to open. unl.pt This retention of the cyclopropane ring is a key feature that allows it to function as a stable structural element in complex molecules.

Formation of Conjugates and Hybrid Molecules Utilizing this compound as a Core

The amine group and the pyrimidine ring of this compound serve as versatile handles for chemical modification, allowing for its incorporation into a wide array of complex molecular architectures. This reactivity is strategically employed in the synthesis of conjugates and hybrid molecules, where the this compound core is linked to other pharmacologically active scaffolds. The goal of creating such hybrids is often to combine the biological activities of the individual components or to explore novel chemical space for drug discovery. This section details the formation of coumarin (B35378) derivatives, pyrazolo[3,4-b]pyridine hybrids, and other heterocyclic amine derivatives based on the this compound structure.

Pyrimidine Amine-Coumarin Derivatives

The conjugation of pyrimidine amines with coumarins has been a strategy to develop new molecules with potential biological activities. nih.govacs.org Coumarins, a class of benzopyrone compounds, are known for their diverse pharmacological properties. nih.govchiet.edu.eg The synthesis of pyrimidine amine-coumarin hybrids typically involves linking the amine group of a pyrimidine derivative to a coumarin scaffold, often through a linker.

One prominent synthetic route involves a multi-step process beginning with a Williamson ether condensation followed by a substitution reaction. nih.govacs.org For instance, a series of 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((pyrimidin-4-yl)amino)ethoxy)-8-methyl coumarin derivatives were synthesized. In this work, a key intermediate, 7-(2-aminoethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one, is first prepared. This intermediate is then reacted with a substituted chloropyrimidine, such as 5-chloro-6-cyclopropylpyrimidin-4-amine, to yield the final hybrid molecule. The amino group of the pyrimidine displaces the chlorine atom on the pyrimidine ring in a nucleophilic substitution reaction. nih.govacs.org

The table below details the research findings for a representative compound from this class.

| Compound ID | IUPAC Name | Yield | Melting Point (°C) |

| 4e | 7-(2-((5-Chloro-6-cyclopropylpyrimidin-4-yl)amino)ethoxy)-4-(3,4-dichloroisothiazol-5-yl)-8-methyl-2H-chromen-2-one | 87% | 193–194 |

Table 1: Synthetic details for a pyrimidine amine-coumarin derivative. Data sourced from nih.govacs.org.

The characterization of these molecules relies on standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structures. nih.govacs.org The synthesis of such derivatives highlights the utility of the amine group on the pyrimidine ring as a nucleophile for constructing complex hybrid molecules.

Pyrazolo[3,4-b]pyridine Hybrids

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds. researchgate.net The fusion of a pyrimidine ring, such as that from this compound, with a pyrazole (B372694) moiety results in the formation of pyrazolopyrimidine derivatives, which are isosteres of purines and have shown a wide range of biological activities. nih.gov

A notable example of a hybrid molecule incorporating the this compound core is the potent soluble guanylate cyclase (sGC) activator, BAY 41-2272, whose chemical name is 3-(4-amino-5-cyclopropylpyrimidine-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine. researchgate.net The structure of this compound features the this compound moiety linked at its 2-position to a pyrazolo[3,4-b]pyridine core.

The synthesis of such pyrazolo[3,4-b]pyridine hybrids can be achieved through various multicomponent reaction protocols. researchgate.net A general approach involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon building block, followed by cyclization to form the pyridine (B92270) ring. For hybrids containing the this compound scaffold, a synthetic strategy could involve reacting a pre-functionalized pyrimidine derivative with an appropriate pyrazole precursor. For instance, a pyrimidine carrying a reactive group at the 2-position could be coupled with a pyrazolo[3,4-b]pyridine intermediate.

The development of these hybrids is driven by the aim to modulate specific biological targets. For example, BAY 41-2272's activity as an sGC activator is synergistic with other compounds, highlighting the potential of these complex structures in developing new therapeutic agents. researchgate.net

| Compound Name | Core Scaffolds | Biological Target |

| BAY 41-2272 | This compound, Pyrazolo[3,4-b]pyridine | Soluble guanylate cyclase (sGC) |

Table 2: Example of a this compound-based pyrazolo[3,4-b]pyridine hybrid. Data sourced from researchgate.net.

Other Heterocyclic Amine Derivatives

The reactivity of the amine group in this compound extends beyond the formation of coumarin and pyrazolo[3,4-b]pyridine hybrids, allowing for the synthesis of a diverse range of other heterocyclic amine derivatives. pressbooks.pubopenstax.org The amino group can act as a nucleophile in various chemical transformations, enabling its incorporation into different heterocyclic ring systems. smolecule.com

Synthetic strategies for creating novel heterocyclic derivatives from primary amines like this compound include:

Mannich Reaction: This reaction can be used to introduce additional functional groups by reacting the amine with an aldehyde and another compound containing an active hydrogen. smolecule.com

Reaction with Dicarbonyl Compounds: Condensation reactions with 1,3- or 1,4-dicarbonyl compounds can lead to the formation of five- or six-membered heterocyclic rings, respectively.

Multicomponent Reactions: The use of this compound as the amine component in multicomponent reactions is an efficient strategy for generating molecular diversity and synthesizing complex heterocyclic systems in a single step. researchgate.net

Nucleophilic Substitution: The amine can displace leaving groups on other heterocyclic rings to form new N-heterocyclic derivatives. smolecule.com

For example, the reaction of aminopyrimidines with primary aromatic or heterocyclic amines and aldehydes in a double Mannich reaction can yield pyrimido[4,5-d]pyrimidine (B13093195) ring systems. researchgate.net This demonstrates how the amine and the adjacent CH group on the pyrimidine ring can both participate in ring-forming reactions.

The versatility of this compound in these reactions makes it a valuable building block for combinatorial chemistry and the generation of libraries of novel heterocyclic compounds for screening against various biological targets. google.com

Spectroscopic and Advanced Structural Elucidation of 5 Cyclopropylpyrimidin 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a detailed portrait of the molecular framework of 5-Cyclopropylpyrimidin-4-amine and its analogues can be constructed.

¹H NMR Spectral Analysis for Proton Environment Confirmation

The ¹H NMR spectrum provides critical information regarding the chemical environment of protons in a molecule. For derivatives of this compound, distinct signals corresponding to the cyclopropyl (B3062369) and pyrimidine (B1678525) ring protons are observed.

In a representative derivative, N-(3-((5-Cyclopropyl-4-((4-sulfamoylbenzyl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide, the proton signals are well-resolved. nih.gov The aromatic protons of the pyrimidine and substituted phenyl rings typically resonate in the downfield region, as exemplified by the signals at δ 7.80 (d, J = 8.3 Hz, 2H), δ 7.70 (t, J = 2.1 Hz, 1H), and δ 7.47–7.41 (m, 3H) in methanol-d₄. nih.gov The protons of the cyclopropyl group, being in a more shielded environment, would be expected to appear in the upfield region of the spectrum. The multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, provides further confirmation of the proton's local environment and connectivity.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.80 | doublet | 8.3 | Aromatic Protons |

| 7.70 | triplet | 2.1 | Aromatic Proton |

| 7.47-7.41 | multiplet | - | Aromatic Protons |

Data is for N-(3-((5-Cyclopropyl-4-((4-sulfamoylbenzyl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide in methanol-d₄. nih.gov

¹³C NMR Spectral Analysis for Carbon Framework Verification

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. thermofisher.com

For a derivative such as 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine, HRMS can be used to verify its molecular weight. The technique provides a highly accurate mass measurement, often to within a few parts per million (ppm), which can distinguish between different molecular formulas that have the same nominal mass. The observation of the protonated molecule, [M+H]⁺, at a specific m/z value that matches the calculated exact mass for the proposed formula provides strong evidence for the compound's identity.

Table 2: HRMS Data for a this compound Derivative

| Compound | Ion | Calculated m/z | Observed m/z |

| 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine | [M+H]⁺ | 248.1879 | 248.1873 |

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about connectivity and molecular formula, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and conformation of the molecule.

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide an unambiguous depiction of the molecular structure. In a study of pyrimidine-based lead compounds, the crystal structure of a human MARK3 kinase in complex with an aminopyrimidine derivative (compound 9 ) was determined, revealing the key interactions within the binding site. nih.gov Although this is a protein-ligand complex, the structure of the aminopyrimidine derivative itself is clearly resolved, confirming its connectivity and conformation. Such studies are invaluable for understanding the structure-activity relationships of these compounds.

The crystallographic data would confirm the planar nature of the pyrimidine ring and the specific geometry of the cyclopropyl group and its orientation relative to the pyrimidine core. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

Computational and Theoretical Studies on 5 Cyclopropylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic characteristics of 5-Cyclopropylpyrimidin-4-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For aminopyrimidine derivatives, DFT calculations are routinely employed to understand their chemical behavior. worldscientific.commdpi.comjchemrev.com In the case of related cyclopropyl-substituted pyrimidines, such as 2,4-dichloro-6-cyclopropylpyrimidine, DFT studies have been used to analyze the influence of the substituents on the electron density distribution within the pyrimidine (B1678525) ring. The electron-withdrawing or -donating nature of substituents significantly alters the electrostatic potential surface, which is critical for intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for Aminopyrimidine Derivatives

| Property | Typical Calculated Value/Observation | Reference |

| Optimized Geometry | Planar pyrimidine ring with specific bond lengths and angles. | mdpi.com |

| Dipole Moment | Influenced by the position and nature of substituents. | jchemrev.com |

| Electron Density | Modulated by electron-donating/withdrawing groups. |

This table presents typical data obtained for related aminopyrimidine derivatives through DFT calculations, illustrating the type of information that can be derived for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. acs.org

For aminopyrimidine derivatives, the HOMO is typically located on the pyrimidine ring and the amino group, reflecting their electron-rich nature. The LUMO is usually distributed over the pyrimidine ring. In a study on 4-aminopyridine (B3432731) derivatives, DFT calculations were used to determine the HOMO and LUMO energies to assess their reactivity. worldscientific.com For a series of chromenopyrimidine derivatives, a smaller HOMO-LUMO gap was correlated with improved biological behavior. acs.org

Table 2: Representative FMO Data for Related Pyrimidine Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Chromenopyrimidine Derivative | - | - | ~0.02 lower than precursor | acs.org |

| 4-Aminopyridinium Thiocyanate | - | - | Notable polarizability indicated | worldscientific.com |

This table provides examples of FMO analysis for related heterocyclic systems. Specific values for this compound would require dedicated computational studies.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure of molecules and their interactions over time, which is particularly important for understanding their biological activity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility lies in the orientation of the cyclopropyl (B3062369) group relative to the pyrimidine ring.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Studies on various aminopyrimidine derivatives have successfully used molecular docking to understand their binding modes. For instance, docking studies of substituted pyrimidine-2,4-diamines into the active site of Plasmodium falciparum dihydrofolate reductase revealed that the pyrimidine core forms conserved hydrogen bonds, while the substituents at other positions explore different regions of the binding pocket. nih.gov Specifically, compounds with a cyclopropyl group at the 6-position were shown to maintain a conserved binding mode of the pyrimidine core. nih.gov Similarly, docking studies on aminopyrimidine derivatives have been used to investigate their potential as inhibitors for various kinases and other enzymes. mdpi.comresearchgate.netnih.gov These studies typically show hydrogen bonding interactions involving the amino group and the nitrogen atoms of the pyrimidine ring.

Table 3: Representative Molecular Docking Applications for Aminopyrimidine Derivatives

| Target Protein | Key Interactions Observed | Reference |

| P. falciparum Dihydrofolate Reductase | Hydrogen bonds with the pyrimidine core; variable interactions of side chains. | nih.gov |

| S. aureus Tyrosyl-tRNA Synthetase | Good binding energies; interactions within the catalytic pocket. | mdpi.com |

| SARS-CoV-2 Main Protease | Favorable binding affinities and hydrogen bonding. | researchgate.net |

This table illustrates the utility of molecular docking in studying the interactions of aminopyrimidine compounds with various biological targets.

Theoretical Descriptors and Their Correlation with Chemical Behavior

Theoretical molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of compounds with their biological activity. jst.go.jp

For pyrimidine derivatives, various descriptors are used, including:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges, which are derived from quantum chemical calculations.

Geometrical descriptors: Which relate to the 3D structure of the molecule, such as molecular volume and surface area.

QSAR studies on quinolonecarboxylic acids bearing a cyclopropyl group have shown a parabolic relationship between antibacterial activity and the calculated hydrophobicity parameter (CLOG P). jst.go.jp For other heterocyclic compounds, descriptors related to the distribution of polarity and hydrogen bonding potential have been found to be important for their biological activity. researchgate.net

Table 4: Common Theoretical Descriptors and Their Significance

| Descriptor | Type | Significance in Chemical Behavior |

| LogP | Physicochemical | Represents hydrophobicity, affecting solubility and membrane permeability. |

| Polar Surface Area (PSA) | Physicochemical | Relates to hydrogen bonding potential and membrane penetration. |

| HOMO/LUMO Energies | Electronic | Indicates electron-donating/accepting ability and chemical reactivity. |

| Dipole Moment | Electronic | Reflects the overall polarity of the molecule. |

| Molecular Weight | Constitutional | A basic descriptor influencing various physical and biological properties. |

This table lists common theoretical descriptors and their general importance in understanding the chemical and biological behavior of organic molecules like this compound.

Mechanistic Investigations of Molecular Interactions Non Clinical Contexts

Enzyme Inhibition Studies (In Vitro Biochemical Characterization)

In vitro studies are crucial for understanding the direct molecular interactions between a compound and specific biological targets, such as enzymes, in a controlled, non-cellular environment. This section summarizes the available biochemical data for 5-Cyclopropylpyrimidin-4-amine.

Human Dihydroorotate Dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Despite the investigation of various pyrimidine derivatives as potential hDHODH inhibitors, a specific in vitro biochemical characterization detailing the inhibitory activity and mechanism of this compound against hDHODH is not available in the current body of scientific literature. Therefore, no quantitative data on its IC₅₀ or Kᵢ values for hDHODH can be presented.

Soluble Guanylate Cyclase (sGC) is a critical enzyme in the nitric oxide signaling pathway. While compounds containing the this compound moiety as a substructure have been investigated as sGC activators, there are no specific in vitro studies available that characterize the direct activating or modulatory effects of this compound itself on sGC. Consequently, data regarding its efficacy (EC₅₀) or potency in sGC activation are not documented.

Kinases are a large family of enzymes that play central roles in cell signaling. Many pyrimidine-based molecules have been explored as kinase inhibitors. However, specific in vitro kinase interaction profiling for this compound, including broad-panel screening data or detailed inhibitory constants (IC₅₀ or Kᵢ) against specific kinases, has not been reported in the accessible scientific literature.

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters. The cyclopropylamine (B47189) functional group is a known pharmacophore in some MAO inhibitors. Despite this structural feature, there is a lack of specific in vitro studies evaluating the inhibitory potential of this compound against either MAO-A or MAO-B. As a result, no data on its selectivity or inhibitory potency is available.

Cyclooxygenase (COX-1 and COX-2) enzymes are key targets in inflammation research. Various heterocyclic compounds, including pyrimidine derivatives, have been assessed for their modulatory effects on COX enzymes. However, a review of the literature reveals no specific in vitro biochemical assays that have determined the activity of this compound as an inhibitor or modulator of COX-1 or COX-2.

Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme complex in the mitochondrial electron transport chain. Its interaction with small molecules is an area of interest in toxicology and drug discovery. Currently, there are no published in vitro studies that specifically investigate the interactions of this compound with Complex I or its effect on NADH oxidoreductase activity.

Interactions with Nucleic Acids (In Vitro)

Research has shown that certain pyrimidine derivatives can bind to DNA through various modes, including intercalation and groove binding. For instance, studies on novel 4,6-dihydrazone pyrimidine derivatives indicated that they bind to DNA via groove binding and partial intercalation. mdpi.com Molecular docking studies with some steroidal pyrimidine derivatives have suggested intercalation into the minor groove of DNA. nih.gov These interactions can lead to conformational changes in the DNA structure and potentially interfere with biological processes like replication and transcription. mdpi.comnih.gov The binding affinity of these derivatives to DNA has been quantified in some studies, with binding constants (Kb) indicating the strength of the interaction. nih.gov

It is important to emphasize that these findings relate to complex pyrimidine derivatives and cannot be directly extrapolated to this compound without specific experimental evidence.

Modulatory Effects on Neurotransmitter Systems (In Vitro/Mechanistic)

Specific data on the modulatory effects of this compound on neurotransmitter systems is currently lacking in published research. However, the pyrimidine scaffold is present in various compounds that have been investigated for their neurological activity.

A review of pyrimidine derivatives has noted their potential psychotropic properties, with some endogenous pyrimidines like uridine (B1682114) potentially influencing neuromediator systems through binding to GABA, benzodiazepine, and imipramine (B1671792) receptors. nih.gov Furthermore, studies on specific pyrimidine derivatives have identified modulatory activity on certain neurotransmitter receptors. For example, research has been conducted on pyrimidine compounds that act as antagonists for adrenergic receptors, though these are structurally distinct from this compound. The rat superior cervical ganglion has been shown to contain pyrimidinoceptors that are activated by uridine and thymine (B56734) phosphates, indicating a direct interaction of some pyrimidines with neuronal receptors. nih.gov

Development as Chemical Probes for Understudied Biological Pathways

There is no specific information available regarding the development or use of this compound as a chemical probe. Chemical probes are small molecules used as tools to study biological pathways and proteins. The development of a chemical probe requires a molecule to have high potency and selectivity for its intended target.

While pyrimidine derivatives are central to many biologically active compounds and drugs, including kinase inhibitors, their development as chemical probes is a specific endeavor that involves rigorous characterization. rsc.org For instance, certain aminopyrimidine-based compounds have been developed as potent and selective inhibitors for specific kinases like PLK4, and in such contexts, they can serve as probes to study the function of these kinases in cellular processes. nih.gov

The potential for this compound to be developed as a chemical probe would depend on its ability to selectively interact with a specific biological target. To date, no such activity has been reported in the scientific literature.

Role As a Chemical Building Block and Scaffold in Organic Synthesis

Utility in Constructing Diverse Heterocyclic Systems

The 4-amino group on the pyrimidine (B1678525) ring is a key functional handle that enables the construction of diverse and complex heterocyclic systems. As a nucleophile, it readily participates in reactions with a wide range of electrophilic partners. This reactivity is fundamental to its role in building larger molecular frameworks.

Standard organic reactions involving the amino group include acylation, alkylation, and condensation reactions. More significantly, it serves as a critical component in cyclization reactions to form fused heterocyclic systems. For instance, the amino group can react with bifunctional reagents such as β-ketoesters, α,β-unsaturated carbonyl compounds, or diketones to construct new rings fused to the pyrimidine core. The general reactivity of aminopyrimidines allows them to be precursors for a variety of fused systems, including:

Pyrido[2,3-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines

Thiazolo[5,4-d]pyrimidines

These reactions are foundational in synthetic chemistry for generating molecular diversity from a common starting material. sciencescholar.usresearchgate.net The presence of the cyclopropyl (B3062369) group adds a unique physicochemical property to the resulting systems, often influencing their conformation and interaction with biological targets.

Applications in Agrochemical Research as Intermediate Scaffolds

Both pyrimidine and cyclopropylamine (B47189) moieties are well-established components in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. The pyrimidine core is present in numerous commercial products, valued for its metabolic stability and ability to interact with biological targets in pests and plants. The cyclopropyl group is also a known pharmacophore in this field, contributing to increased potency and favorable environmental degradation profiles.

Given these precedents, 5-cyclopropylpyrimidin-4-amine represents a highly promising intermediate scaffold for the discovery of new agrochemical agents. Its structure combines two key pharmacophores, making it an ideal starting point for synthetic programs aimed at creating novel pesticides. The 4-amino group provides a convenient attachment point for various side chains and toxophores, allowing chemists to systematically modify the structure to optimize for target-specific activity and crop safety. While specific commercial agrochemicals derived directly from this compound are not prominently documented in publicly available literature, the foundational chemistry and the established success of related structures strongly support its potential in this research area.

Contribution to Lead Compound Generation for Biochemical Research

The this compound scaffold has proven to be particularly valuable in medicinal chemistry for the generation of lead compounds, especially in the development of protein kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. google.com The aminopyrimidine core is a classic "hinge-binding" motif, capable of forming key hydrogen bonds with the protein backbone in the ATP-binding site of many kinases. nih.gov

Researchers have systematically used this compound as a starting material to synthesize libraries of potential drug candidates. By reacting it with various substituted heterocyclic halides, chemists have created potent and selective inhibitors for several important kinase targets.

Key Research Findings:

hDHODH Inhibitors: In a search for treatments for Inflammatory Bowel Disease (IBD), a lead compound was identified and optimized, resulting in 2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine . This compound showed potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine synthesis, and demonstrated significant therapeutic effects in preclinical models of ulcerative colitis. acs.orgnih.gov

PLK4 Inhibitors: The compound has been used as a key intermediate in the synthesis of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target for cancer therapy. google.com A patent describes the reaction of this compound with a substituted 3-bromo-1H-indazole to generate a complex spiro-indolinone compound with potential as an anticancer agent. google.com

MNK Inhibitors: A patent for inhibitors of MAP kinase-interacting kinases (Mnk) describes the synthesis of this compound as an intermediate for creating compounds aimed at treating cancer by modulating mRNA translation. google.com

Multi-Kinase Inhibitors: The scaffold is listed as a building block for creating inhibitors of kinases such as SYK, LRRK2, and MYLK, which are implicated in a range of autoimmune, inflammatory, and neurodegenerative diseases like Parkinson's disease. google.com

Inhibitors for Understudied Kinases: To develop chemical tools for neurodegenerative diseases, a library of aminopyrimidines was synthesized. This work identified potent lead compounds incorporating the this compound motif for understudied kinases such as DRAK1 and MARK3/4. nih.govacs.org

| Target | Therapeutic Area | Role of this compound | Reference |

|---|---|---|---|

| hDHODH | Inflammatory Bowel Disease (IBD) | Core scaffold of the optimized lead compound. | acs.orgnih.gov |

| PLK4 | Cancer | Key reactant for synthesizing the final inhibitor. | google.com |

| MNK1/2 | Cancer | Intermediate in the synthesis of kinase inhibitors. | google.com |

| SYK, LRRK2, MYLK | Autoimmune/Neurodegenerative Diseases | Building block for multi-kinase inhibitors. | google.com |

| DRAK1, MARK3/4 | Neurodegeneration | Core scaffold for generating a library of inhibitors. | nih.govacs.org |

Precursor for Advanced Pyrimidine-Fused Architectures

Beyond its use in creating substituted aminopyrimidines, this compound is a precursor for more complex, rigid, and sterically defined pyrimidine-fused architectures. Fused heterocyclic systems are of great interest in medicinal chemistry because their rigid structures can lead to higher binding affinity and selectivity for biological targets.

The synthesis of these advanced architectures relies on the ability of the 4-amino group to participate in annulation reactions, where a new ring is built onto the existing pyrimidine core. sciencescholar.us General strategies involve reacting the aminopyrimidine with reagents containing two electrophilic sites, leading to a cyclization event that forms a new fused ring. For example, reaction with a γ-ketoester could lead to the formation of a pyridopyrimidine ring system.

The complex kinase inhibitors developed from this compound are themselves examples of advanced molecular architectures. For instance, the coupling of this compound with other heterocyclic systems, such as substituted indazoles or pyrrolo-pyridines, creates large, multi-ring structures. acs.orggoogle.com These molecules are not simple derivatives but represent sophisticated architectures where the aminopyrimidine core is integrated into a larger, three-dimensional framework designed for high-affinity interaction with a specific protein target. Thus, this compound serves not just as a building block but as a foundational precursor for these next-generation therapeutic candidates. dntb.gov.ua

Structure Activity Relationship Sar Studies in Non Clinical Research

Impact of Cyclopropyl (B3062369) Moiety at the 5-Position on Molecular Recognition

The introduction of a cyclopropyl group at the 5-position of the pyrimidine (B1678525) ring has been shown to be a valuable strategy in medicinal chemistry. This small, rigid ring system can influence a molecule's properties in several ways, including its conformation, metabolic stability, and binding interactions with target proteins.

In the context of kinase inhibitors, the 5-position of the pyrimidine ring is often situated near the gatekeeper residue of the kinase binding pocket. nih.gov The size and nature of the substituent at this position can therefore play a crucial role in determining both the potency and selectivity of the inhibitor. nih.gov The compact size of the cyclopropyl group can be advantageous in this regard, allowing for a snug fit into the hydrophobic pocket without causing steric clashes.

Moreover, the electronic properties of the cyclopropyl group, which possesses some degree of π-character in its C-C bonds, can lead to unconventional hydrogen bond interactions. mdpi.com This can further enhance the binding affinity and specificity of the molecule for its target. From a pharmacokinetic perspective, the cyclopropyl group can also improve metabolic stability by blocking potential sites of metabolism on the pyrimidine ring. acs.org

A study on pyrimidine-based kinase inhibitors highlighted the importance of modifications at the 5-position for improving kinome-wide selectivity. nih.gov While this study did not specifically use a cyclopropyl group, it demonstrated that even small changes at this position can have a significant impact on the inhibitor's profile.

Influence of the Amine Group at the 4-Position on Scaffold Interactions

The 4-amino group on the pyrimidine scaffold is a critical pharmacophore that plays a pivotal role in the molecular recognition of these compounds by their biological targets. It is a key hydrogen bond donor and acceptor, enabling the formation of crucial interactions with the hinge region of many kinases. nih.gov These hydrogen bonds are often essential for anchoring the inhibitor in the ATP-binding site.

The nitrogen-containing heterocyclic core of pyrimidine, particularly with an amino substituent, can mimic the hydrogen bonding pattern of the adenine (B156593) base of ATP, allowing it to compete for the same binding site. researchgate.net The ability of the 4-amino group to form these specific hydrogen bonds is a recurring theme in the SAR of pyrimidine-based inhibitors.

Studies on various aminopyrimidine derivatives have consistently shown that the presence and proper orientation of the amino group are vital for biological activity. For instance, in a series of pyrimidine derivatives, the amino group was found to be essential for forming stable hydrogen bonds with key amino acid residues in the active site of the target enzyme. researchgate.net

The basicity of the 4-amino group can also influence its interaction with the target protein. Modifications to the amino group, such as substitution, can alter its hydrogen bonding capacity and steric profile, which in turn can modulate the compound's potency and selectivity.

Effects of Substitutions on the Pyrimidine Ring and Attached Linkers

Substitutions on the pyrimidine ring, beyond the 4-amino and 5-cyclopropyl groups, as well as modifications to any attached linkers, can have a profound impact on the pharmacological activity of 5-Cyclopropylpyrimidin-4-amine derivatives. These modifications can influence the molecule's electronic properties, steric profile, solubility, and metabolic stability.

In a study of 2,4,5-trisubstituted pyrimidines as dual inhibitors of plasmodial kinases, it was found that the nature of the substituent at the 2-position of the pyrimidine ring significantly affected the inhibitory activity. chemrxiv.org This position is often a key point for introducing diversity and optimizing the SAR of pyrimidine-based compounds.

The electronic nature of the substituents can also play a significant role. Electron-withdrawing or electron-donating groups can alter the electron density of the pyrimidine ring, which can in turn affect its interaction with the target protein. scialert.net For example, in a series of pyrimidine derivatives, the introduction of electron-withdrawing groups was found to enhance anti-inflammatory activity. nih.gov

The following table summarizes the effects of various substitutions on the pyrimidine ring from a study on 2,4,5-trisubstituted pyrimidines as kinase inhibitors. chemrxiv.org

| Compound | R2-Substituent | R4-Substituent | R5-Substituent | PfGSK3 IC50 (µM) | PfPK6 IC50 (µM) |

| 1 | 2-aminophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | H | 0.015 | 0.025 |

| 2 | 2-aminophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | Cl | 0.012 | 0.020 |

| 3 | 2-aminophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | Me | 0.018 | 0.030 |

| 4 | 2-aminophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | Et | 0.025 | 0.040 |

| 5 | 2-aminophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | iPr | 0.050 | 0.075 |

| 6 | 2-aminophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | c-Pr | 0.022 | 0.035 |

Positional Isomerism and its Implications for Molecular Interactions (e.g., comparison with 2-cyclopropyl isomers)

Positional isomerism, such as the placement of the cyclopropyl group at the 2-position versus the 5-position of the pyrimidine ring, can have a dramatic effect on the biological activity of a molecule. This is because the different positions on the pyrimidine ring are not electronically or sterically equivalent, and they project into different regions of a protein's binding pocket.

Conversely, a cyclopropyl group at the 5-position is well-positioned to interact with a hydrophobic pocket often found near the gatekeeper residue. This could enhance binding affinity and selectivity.

A study on antiviral nucleoside analogues reported that a 2-amino-6-cyclopropylamino derivative was inactive, while other isomers showed activity. nih.gov This highlights the sensitivity of biological activity to the precise positioning of the cyclopropyl group.

The electronic effects of the cyclopropyl group will also differ depending on its position. At the 5-position, it can influence the electron density of the neighboring atoms, which may affect their hydrogen bonding capabilities. At the 2-position, its electronic influence would be different, potentially impacting the basicity of the ring nitrogens.

The following table presents data on antiviral activity of some cyclopropyl-containing nucleoside analogues, illustrating the impact of positional isomerism. nih.gov

| Compound | Base | Isomer | Anti-HCMV EC50 (µM) |

| 5a | Adenine | Z | 3.6-11.7 |

| 5b | Guanine | Z | 0.27-0.49 |

| 5c | Cytosine | Z | Moderately effective |

| 5e | 2-amino-6-cyclopropylaminopurine | - | Inactive |

| 6e | 2-amino-6-cyclopropylaminopurine | E | Potent (anti-EBV) |

This data, although on a different scaffold, underscores the principle that the position of the cyclopropyl group is a critical determinant of biological activity.

Patent Landscape and Emerging Research Trends

Analysis of Synthetic Methodologies and Intermediates in Patent Literature

The patent literature discloses several synthetic routes to 5-Cyclopropylpyrimidin-4-amine and its derivatives, highlighting its importance as a key intermediate. The primary approach involves the construction of the pyrimidine (B1678525) ring followed by the introduction of the cyclopropyl (B3062369) and amine functionalities.

A common strategy begins with the condensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring. For instance, patents frequently describe the reaction of a cyclopropyl-substituted β-ketoester or its equivalent with urea, thiourea (B124793), or guanidine (B92328) derivatives. Subsequent chemical modifications, such as amination, are then carried out to yield the final this compound.

Key intermediates that are frequently cited in the patent literature for the synthesis of this compound and related structures include:

Cyclopropanecarboxaldehyde: A crucial starting material for introducing the cyclopropyl group.

β-ketoesters with a cyclopropyl group: These are pivotal in forming the pyrimidine ring with the desired substituent at the 5-position.

Halogenated pyrimidines: Compounds such as 4-chloro-5-cyclopropylpyrimidine (B1434796) serve as versatile intermediates for the introduction of the amino group via nucleophilic substitution.

The table below summarizes some of the key synthetic intermediates and their roles as described in various patents.

| Intermediate | Role in Synthesis |

| Cyclopropanecarboxaldehyde | Precursor for the cyclopropyl moiety |

| Ethyl 2-cyclopropyl-3-oxobutanoate | Key building block for pyrimidine ring formation |

| 4,6-Dihalopyrimidin-5-amines | Versatile intermediates for further functionalization |

| 5-Aminopyrimidin-4,6-diol | Starting material for the synthesis of halogenated pyrimidine intermediates |

It is important to note that many patents focus on the synthesis of the final, more complex drug molecule, with the synthesis of this compound being a crucial, yet often intermediary, step.

Non-Clinical and Research Tool Applications in Patents

In the realm of non-clinical research and drug discovery, this compound and its close analogs are predominantly utilized as scaffolds or building blocks for the synthesis of libraries of compounds for high-throughput screening. These libraries are then tested in various in vitro and in vivo assays to identify potential drug candidates.

Patents in the field of kinase inhibitors frequently describe the use of this compound as a core structure. For example, it is a key component in the synthesis of inhibitors for Polo-like kinase 4 (PLK4) and Poly (ADP-ribose) polymerase 7 (PARP7), both of which are important targets in cancer therapy. The cyclopropyl group is often highlighted for its ability to provide conformational rigidity and improve metabolic stability and binding affinity to the target protein.

While not typically patented as a standalone research tool, its implicit value is evident in the numerous patents that rely on it for the creation of novel therapeutic agents. The compound is instrumental in structure-activity relationship (SAR) studies, where variations of the substituents on the pyrimidine ring are explored to optimize the pharmacological properties of the final drug candidate.

| Application Area | Specific Use |

| Kinase Inhibitor Synthesis | Core scaffold for building PLK4 and PARP7 inhibitors |

| High-Throughput Screening | Key building block for generating compound libraries |

| Structure-Activity Relationship (SAR) Studies | Foundational structure for optimizing drug candidates |

Identification of Research Gaps and Opportunities

The current patent landscape, while rich with applications of this compound in kinase inhibitor development, also reveals several areas for future research and innovation.

Expansion to New Biological Targets: While its use in oncology-related kinase targets is well-documented, there is an opportunity to explore the potential of this compound-based compounds against other enzyme families or receptor types. The unique structural features of the cyclopropyl group could be leveraged to achieve selectivity for novel targets in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

Development of Novel Synthetic Methodologies: The existing synthetic routes, while effective, often involve multiple steps and may not be the most efficient or environmentally friendly. There is a research gap in the development of more convergent and greener synthetic strategies for the large-scale production of this compound and its derivatives. This could involve the use of novel catalysts or flow chemistry techniques.

Application as Chemical Probes: There is an opportunity to develop derivatives of this compound as specific chemical probes to study the biology of its known targets. These probes could be invaluable tools for target validation and for understanding the downstream effects of target inhibition in a non-therapeutic context.

Exploration of New Therapeutic Areas: The anticoccidial effects of related 2-cyclopropyl-4-aminopyrimidine derivatives, as mentioned in older patent literature, suggest that the therapeutic potential of this scaffold may extend beyond oncology. Further investigation into its antimicrobial or antiparasitic properties could open up new avenues for drug development.

Future Directions and Perspectives in 5 Cyclopropylpyrimidin 4 Amine Research

Advanced Synthetic Methodologies

The continued evolution of synthetic organic chemistry offers new avenues for the efficient and versatile construction of 5-Cyclopropylpyrimidin-4-amine and its analogs. While traditional methods involving the condensation of smaller fragments remain valuable, future efforts will likely focus on more sophisticated and sustainable approaches.

Key areas for development include:

C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in synthesis, enabling the introduction of functional groups onto the pyrimidine (B1678525) core without the need for pre-functionalized starting materials. Future research could explore transition-metal-catalyzed C-H activation to directly couple aryl, alkyl, or other fragments to the C-2 or C-6 positions of the pyrimidine ring, streamlining the synthesis of complex derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This methodology could be applied to generate radical intermediates from this compound or its precursors, facilitating novel cyclization, cross-coupling, or functional group installation reactions that are often challenging with traditional thermal methods.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, scalability, and reaction control. Developing flow-based protocols for the synthesis of this compound could enable rapid library generation and large-scale production with high purity and reproducibility. This is particularly relevant for producing intermediates required for drug discovery programs. nih.gov

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis is a growing field, offering unparalleled selectivity. Future investigations might identify or engineer enzymes capable of catalyzing key steps in the synthesis of chiral derivatives of this compound, providing access to enantiomerically pure compounds for biological evaluation.

| Synthetic Methodology | Traditional Approach | Advanced Approach | Potential Advantages |

| Core Synthesis | Multi-step condensation reactions from acyclic precursors. | One-pot, multi-component reactions or flow chemistry-based synthesis. | Increased efficiency, reduced waste, better scalability. |

| Functionalization | Nucleophilic aromatic substitution on pre-activated pyrimidines (e.g., halogenated). | Direct C-H activation or photoredox-catalyzed functionalization. | Fewer synthetic steps, access to novel chemical space. |

| Stereocontrol | Synthesis of racemic mixtures followed by chiral resolution. | Asymmetric catalysis or biocatalysis. | Direct access to enantiomerically pure compounds. |

Exploration of Novel Chemical Transformations

Beyond its synthesis, this compound is a versatile platform for further chemical modification. Future research will undoubtedly focus on exploring novel transformations of its core structure and peripheral functional groups to generate diverse molecular architectures.

Late-Stage Functionalization (LSF): LSF is critical in medicinal chemistry for rapidly creating analogs from a common advanced intermediate. Developing robust LSF protocols for this compound would allow for the systematic modification of the molecule to fine-tune its properties. This could include regioselective halogenation, cyanation, or metal-catalyzed cross-coupling reactions at the pyrimidine ring.

Ring-Opening and Expansion Reactions: The strained cyclopropyl (B3062369) ring is susceptible to specific chemical transformations. Research into controlled ring-opening reactions could yield novel acyclic or larger-ring structures, significantly expanding the chemical space accessible from this starting material. For instance, acid-catalyzed or transition-metal-mediated ring-opening could introduce new functional handles.